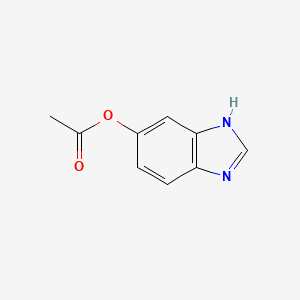

1H-benzimidazol-5-yl acetate

Description

Properties

Molecular Formula |

C9H8N2O2 |

|---|---|

Molecular Weight |

176.17 g/mol |

IUPAC Name |

3H-benzimidazol-5-yl acetate |

InChI |

InChI=1S/C9H8N2O2/c1-6(12)13-7-2-3-8-9(4-7)11-5-10-8/h2-5H,1H3,(H,10,11) |

InChI Key |

CIYGEWYCOPXBDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)N=CN2 |

Origin of Product |

United States |

Synthetic Methodologies for 1h Benzimidazol 5 Yl Acetate and Its Structural Analogs

Classical and Contemporary Approaches to Benzimidazole (B57391) Nucleus Formation

The construction of the benzimidazole scaffold is a cornerstone of heterocyclic chemistry, with a rich history of synthetic methods. These approaches primarily focus on the cyclization of ortho-phenylenediamine derivatives with a one-carbon synthon.

Condensation Reactions for Benzimidazole Scaffold Construction

Condensation reactions represent the most traditional and widely employed route for synthesizing the benzimidazole core. These methods typically involve the reaction of an ortho-phenylenediamine with a carboxylic acid or its derivative.

One of the most prominent classical methods is the Phillips-Ladenburg synthesis , which involves the condensation of ortho-phenylenediamines with carboxylic acids in the presence of a mineral acid, such as 4N HCl. adichemistry.comcolab.wssemanticscholar.org This reaction proceeds by heating the reactants, often at elevated temperatures, to facilitate the cyclodehydration process. While effective for many aliphatic and aromatic carboxylic acids, the conditions can be harsh. adichemistry.comcolab.ws

Another well-established method is the Weidenhagen synthesis , which utilizes aldehydes as the one-carbon source. semanticscholar.org In this reaction, an ortho-phenylenediamine is condensed with an aldehyde, often in the presence of an oxidizing agent like copper(II) acetate (B1210297), to yield the 2-substituted benzimidazole. semanticscholar.org The reaction can also be performed under various catalytic conditions to improve yields and selectivity. semanticscholar.orgnih.gov

The choice of the one-carbon synthon can be expanded to include other functionalities. For instance, the reaction of ortho-phenylenediamines with nitriles, imidates, and orthoesters are also effective for benzimidazole synthesis. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate these condensation reactions, often leading to higher yields in shorter reaction times. researchgate.net

| Condensation Method | Reactants | Key Conditions | Product | Reference(s) |

| Phillips-Ladenburg Synthesis | ortho-Phenylenediamine, Carboxylic Acid | Mineral Acid (e.g., HCl), Heat | 2-Substituted Benzimidazole | adichemistry.comcolab.wssemanticscholar.org |

| Weidenhagen Synthesis | ortho-Phenylenediamine, Aldehyde | Oxidizing Agent (e.g., Cu(OAc)₂), Catalyst | 2-Substituted Benzimidazole | semanticscholar.orgnih.gov |

| Microwave-Assisted Synthesis | ortho-Phenylenediamine, Carboxylic Acid/Aldehyde | Microwave Irradiation, Catalyst (e.g., AMA) | 2-Substituted or Bis-Benzimidazoles | researchgate.net |

Oxidative Condensation Routes

Oxidative condensation, or oxidative cyclization, offers an alternative and often milder approach to benzimidazole synthesis. These methods typically involve the in situ generation of a reactive intermediate that undergoes cyclization.

A notable example is the dehydrogenative coupling of aromatic diamines and primary alcohols, catalyzed by transition metal complexes, such as those of cobalt. rsc.org This method provides a direct route to 2-substituted benzimidazoles under relatively mild conditions. Another approach involves the use of d-glucose (B1605176) as a C1 synthon in an oxidative cyclization with ortho-phenylenediamines in water, presenting an environmentally benign pathway. acs.org

Metal-free oxidative cyclization strategies have also been developed. For instance, the reaction of anilines can be facilitated through an amidine formation followed by an oxidative cyclization sequence, enabling the synthesis of a diverse range of benzimidazoles. nih.gov These methods often employ oxidizing agents like phenyliodine(III) diacetate (PIDA) or utilize electrochemical approaches. nih.govresearchgate.net

| Oxidative Condensation Method | Reactants | Catalyst/Oxidant | Key Features | Reference(s) |

| Dehydrogenative Coupling | Aromatic Diamine, Primary Alcohol | Co(II) complex | Mild reaction conditions | rsc.org |

| d-Glucose based Cyclization | ortho-Phenylenediamine, d-Glucose | - | Biorenewable C1 source, aqueous media | acs.org |

| Amidine Annulation | Anilines | PIDA or Cu-mediated oxidation | Access to N-H and N-alkyl benzimidazoles | nih.gov |

| Electrochemical Cyclization | Amidines | - | Catalyst-free, sustainable | researchgate.net |

Rearrangement-Based Synthetic Strategies

Rearrangement reactions provide a less common but mechanistically interesting route to the benzimidazole nucleus. One such method is the Beckmann rearrangement of α-oximino ketones derived from quinoxalinones. organic-chemistry.orgwikipedia.orgbyjus.commasterorganicchemistry.com This acid-catalyzed rearrangement transforms the oxime into an amide, which can then cyclize to form the benzimidazole ring. The reaction is typically promoted by strong acids like polyphosphoric acid (PPA). organic-chemistry.orgwikipedia.orgbyjus.commasterorganicchemistry.com

While not a direct synthesis of the benzimidazole ring itself, intramolecular nucleophilic aromatic substitution (SNAr) reactions of appropriately substituted precursors can also lead to fused benzimidazole systems. nih.gov

Specific Synthesis of Acetate Derivatives and Functionalization at the Benzimidazole Core

Once the benzimidazole nucleus is formed, the introduction of the acetate group at the 5-position is a critical step in the synthesis of 1H-benzimidazol-5-yl acetate. This is typically achieved through the functionalization of a pre-existing benzimidazole scaffold.

Esterification and Amidation Routes

The most direct route to 1H-benzimidazol-5-yl acetate involves the esterification of a 5-hydroxybenzimidazole (B117332) precursor. The synthesis of 5-hydroxybenzimidazole can be accomplished through various methods, including biosynthetic pathways. nih.govebi.ac.uk Once obtained, the hydroxyl group can be acetylated using standard esterification procedures.

A common method for this transformation is the reaction of 5-hydroxybenzimidazole with acetic anhydride (B1165640) or acetyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxyl group of the benzimidazole attacks the carbonyl carbon of the acetylating agent.

Amidation reactions, while not directly leading to the acetate derivative, represent a common functionalization pathway for benzimidazoles bearing carboxylic acid groups. These reactions typically involve the activation of the carboxylic acid, for example, with a coupling reagent, followed by reaction with an amine.

| Reaction Type | Starting Material | Reagent(s) | Product | General Principle |

| Esterification | 5-Hydroxybenzimidazole | Acetic Anhydride or Acetyl Chloride, Base | 1H-Benzimidazol-5-yl Acetate | Nucleophilic Acyl Substitution |

| Amidation | Benzimidazole-5-carboxylic acid | Amine, Coupling Agent | Benzimidazole-5-carboxamide | Nucleophilic Acyl Substitution |

Nucleophilic Substitution Reactions in Benzimidazole Derivatization

Nucleophilic substitution reactions are a versatile tool for the functionalization of the benzimidazole core, particularly for the introduction of various substituents at different positions.

N-Alkylation is a common reaction for benzimidazoles, where the nitrogen atom of the imidazole (B134444) ring acts as a nucleophile. researchgate.netbeilstein-journals.orgnih.govresearchgate.net This reaction is typically carried out by treating the benzimidazole with an alkyl halide in the presence of a base. researchgate.netbeilstein-journals.orgnih.govresearchgate.net

For substitution on the benzene (B151609) ring, nucleophilic aromatic substitution (SNAr) can be employed, especially if the ring is activated by electron-withdrawing groups. nih.govuomustansiriyah.edu.iqchemistrysteps.com For instance, a halogen atom at the 5-position of a benzimidazole ring can be displaced by a nucleophile, although this often requires harsh conditions unless the ring is sufficiently activated. rsc.orgkhanacademy.org

N-Alkylation and N-Substitution Strategies

The functionalization of the benzimidazole core at the nitrogen atom(s) is a critical step in modifying the compound's properties. N-alkylation can be achieved by starting with an N-substituted o-phenylenediamine (B120857) or by direct alkylation of the pre-formed benzimidazole ring. The nitrogen at position 1 (N-1) exhibits acidic properties when hydrogen is present, while the nitrogen at position 3 (N-3) is considered basic.

Various methods have been developed for the N-substitution of benzimidazole derivatives. A common approach involves the reaction of the benzimidazole scaffold with functionalized halides in a basic medium. For instance, N-substituted benzimidazoles can be synthesized by reacting the parent benzimidazole with different functionalized halides in dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as the base, heating the mixture to 50°C. Another strategy employs the reaction of 2-(benzylthio)methyl-1H-benzimidazole with benzyl (B1604629) chloride or bromide in the presence of potassium carbonate to produce N-alkylated derivatives.

Researchers have also explored alkylation using ketonic Mannich bases. Benzimidazoles can be alkylated at the N-1 position with ketonic Mannich bases derived from various ketones, such as acetophenones and 2-acetylthiophene, to yield 1-(3-oxopropyl)benzimidazoles. Furthermore, improving the lipophilicity of benzimidazole derivatives through N-alkylation is a strategy to enhance their ability to penetrate lipid membranes, which can be crucial for their biological activity.

The choice of substituents at the N-1, C-2, and C-5 positions is often significant for the biological properties of the resulting molecules. The nature, whether polar or non-polar, and the position of substituents at the N-1 position play an important role in determining the characteristics of the final compound.

| Reactants | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Benzimidazole derivatives, Functionalized halides | Potassium carbonate, DMSO, 50°C | N-substituted benzimidazoles | |

| 2-Benzylthiomethyl-1H-benzimidazole, Benzyl chloride/bromide | Potassium carbonate | N-benzyl-2-(benzylthio)methyl benzimidazoles | |

| Benzimidazole, Ketonic Mannich bases | Transamination reaction | 1-(3-Oxopropyl)benzimidazoles | |

| N-(2-aminophenyl)benzamide, Ethynylbenzene, TsN3, Et3N | CuI, MeCN, 80°C | 1,2-Disubstituted benzimidazoles |

Advanced Synthetic Techniques and Sustainable Chemistry in Benzimidazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally friendly methods for benzimidazole synthesis. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key advancements include microwave-assisted synthesis and the development of catalyst-free and solvent-free reaction conditions.

Microwave-Assisted Organic Synthesis (MAOS) in Benzimidazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. Compared to conventional heating methods, microwave irradiation offers significant advantages, including dramatically reduced reaction times (from hours to minutes), higher yields, and cleaner reactions. This technique allows for rapid and uniform heating of the reaction mixture, which can lead to enhanced reaction rates and product purity.

Microwave-assisted methods have been successfully applied to the condensation of o-phenylenediamines with various carbonyl compounds. For example, a simple and efficient method for synthesizing 1,2-disubstituted benzimidazoles involves the microwave irradiation of N-phenyl-o-phenylenediamine and an aldehyde in the presence of a catalytic amount of Er(OTf)3 under solvent-free conditions. This approach reduces reaction times from 60 minutes to just 5 minutes and increases yields from 61.4% to nearly 99.9%. Microwave assistance has proven fundamental in obtaining quantitative yields for a variety of benzimidazole derivatives. This technology is now widely applied in drug discovery for lead optimization due to its efficiency and the ease of repeating reactions with accurate temperature control.

| Reactants | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| N-phenyl-o-phenylenediamine, Benzaldehyde | Conventional Heating | 60 min | 61.4% | |

| Microwave Irradiation (solvent-free, 1% mol Er(OTf)3) | 5 min | 99.9% | ||

| o-phenylenediamine, Aromatic aldehydes | Conventional Reflux | Hours | Moderate to Good | |

| Microwave Irradiation (Alumina catalyst) | Seconds to Minutes | Good |

Catalyst-Free and Green Chemistry Approaches for Benzimidazole Derivatives

Green chemistry principles are increasingly being integrated into the synthesis of benzimidazoles to address environmental concerns associated with traditional methods. These approaches focus on the use of environmentally benign solvents, solvent-free conditions, and catalyst-free reactions to reduce pollution and waste.

Solvent-free reactions are a particularly promising green methodology, as they eliminate the need for often toxic and hazardous organic solvents. The synthesis of 2-substituted benzimidazoles and bis-benzimidazoles has been achieved in high yields under solvent-less and catalyst-free conditions, mediated by polyethylene (B3416737) glycol (PEG). Another catalyst-free approach involves heating ethyl α-cyanocinnamate with o-phenylenediamine at 100°C. Similarly, reacting o-phenylenediamine with arylidene malononitrile (B47326) under aqueous or solvent-free conditions provides an environmentally friendly route to 2-aryl benzimidazoles.

The use of water as a green solvent is another important strategy. An efficient synthesis of a wide variety of 2-substituted benzimidazoles has been reported using only 10mol% of Dowex 50W in water as a catalyst. These green synthetic methods offer cost-effective, energy-efficient, and sustainable alternatives to conventional techniques, highlighting a shift towards more environmentally responsible chemical manufacturing.

| Reactants | Conditions | Key Features | Reference |

|---|---|---|---|

| o-phenylenediamine, Aldehydes | Solvent-free, grinding, p-toluenesulfonic acid catalyst | Solvent-free, simple product isolation | |

| 1,2-phenylenediamines, Aromatic aldehydes | Solvent-free, H2O2/TiO2 P25 nanoparticle system | Solvent-free, excellent yields | |

| o-phenylenediamine derivatives, Arylidene malononitrile | Aqueous media or solvent-free, catalyst-free | Environmentally friendly, high efficiency | |

| o-phenylenediamine, Aldehydes | Water, 10mol% Dowex 50W catalyst | Use of green solvent (water) | |

| o-phenylenediamine, Carboxylic acids/derivatives | Solvent-free, renewable feedstocks, solid catalysts | Sustainable, reduced environmental impact |

Pharmacological and Biological Research on 1h Benzimidazol 5 Yl Acetate and Its Derivatives

Research on Antimicrobial Potentials

Benzimidazole (B57391) derivatives have been extensively investigated for their ability to combat microbial infections. nih.gov The rise of drug-resistant microbes has spurred the search for new and effective antimicrobial agents, with the benzimidazole nucleus proving to be a versatile foundation for developing such compounds. nih.govnih.gov The mechanism of antibacterial action is thought to involve competition with purines, which results in the inhibition of bacterial protein and nucleic acid synthesis. whiterose.ac.uk In fungi, some derivatives function by inhibiting the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. nih.govresearchgate.net

Derivatives of the 1H-benzimidazole scaffold have demonstrated significant efficacy against a range of Gram-positive and Gram-negative bacteria. researchgate.net Numerous studies have synthesized novel benzimidazole compounds and evaluated their activity, often identifying specific substitutions that enhance their antibacterial potency.

For instance, a series of 1,2-disubstituted benzimidazole derivatives showed good activity against Bacillus cereus, Vibrio cholerae, Shigella dysenteriae, Staphylococcus aureus, and Escherichia coli when compared to the standard drug ciprofloxacin. nih.gov In another study, certain 2-substituted-1H-benzimidazole derivatives displayed notable antibacterial activity, with structure-activity relationship (SAR) analysis suggesting that increasing the side chain length at the 2-position of an associated oxadiazole ring enhanced activity against S. aureus and B. subtilis. nih.gov Similarly, novel aminopyrimidinyl benzimidazoles were designed as potential antimicrobial agents, with one compound showing effective growth inhibition of Methicillin-resistant Staphylococcus aureus (MRSA) and E. coli. nih.gov Research has also produced bisbenzimidazole derivatives that act as excellent and highly selective inhibitors of E. coli DNA topoisomerase I, demonstrating good antibacterial activity without affecting mammalian topoisomerases. clemson.edu

The following table summarizes the antibacterial activity of selected benzimidazole derivatives from various research studies.

| Compound Type | Bacterial Strains | Key Findings |

| 1,2-disubstituted benzimidazoles | B. cereus, V. cholerae, S. dysenteriae, S. aureus, E. coli | Showed good activity compared to ciprofloxacin, with some compounds exhibiting bactericidal activity within 24 hours. nih.gov |

| 2-substituted-1H-benzimidazoles | S. aureus, B. subtilis | Good antibacterial activity was observed, with potency influenced by the length of the side chain at the 2-position. nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Five bacterial species | Most compounds showed moderate-to-excellent inhibitory activities. acs.org |

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | S. aureus, B. pumilus, E. coli, P. aeruginosa | Displayed notable antimicrobial activity compared to ampicillin. nih.gov |

| Purine benzimidazole hybrids | Multidrug-resistant S. aureus | One compound was found to be 16 times more potent than the standard drug norfloxacin. nih.gov |

The antifungal potential of benzimidazole derivatives is well-documented, with some compounds forming the basis of established fungicide classes. pjmonline.org Research has led to the synthesis of novel derivatives with potent activity against various fungal pathogens, including those resistant to existing treatments.

Studies have shown that specific substitutions on the benzimidazole ring are crucial for antifungal efficacy. For example, a novel series of benzimidazole derivatives showed good antifungal activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to fluconazole (B54011) and miconazole. nih.gov Another study found that a 2-substituted benzimidazole derivative exhibited good antifungal activity, and SAR analysis indicated that para-substitution on an attached phenyl ring supported this activity. nih.gov Furthermore, research on 2-substituted fluorinated benzimidazoles revealed that a compound with a trifluoromethyl substituent had the highest antifungal activity against C. albicans. nih.gov More complex hybrids, such as those incorporating a 1,3,4-oxadiazole (B1194373) ring, have also been developed. Certain compounds from this class were the most potent against C. albicans, C. krusei, and C. parapsilopsis, with their efficacy linked to the inhibition of ergosterol synthesis. nih.gov

The table below presents findings on the antifungal activity of various benzimidazole derivatives.

| Compound Type | Fungal Strains | Key Findings |

| Novel benzimidazole derivatives | Candida albicans | Showed good antifungal activity with MIC values of 6.25 and 12.5 µg/mL, comparable to fluconazole. nih.gov |

| N-alkylated-2-(substituted phenyl)-1H-benzimidazoles | Candida albicans, Aspergillus niger | Revealed moderate activities with MIC values of 64 μg/mL for both strains. acs.org |

| 2-substituted fluorinated benzimidazoles | Candida albicans | The derivative containing a trifluoromethyl substituent demonstrated the highest antifungal activity. nih.gov |

| Benzimidazole-1,3,4-oxadiazole compounds | C. albicans, C. krusei, C. parapsilopsis | Some compounds showed potent activity, with one being particularly effective against all three strains, with an MIC50 of 1.95 µg/mL against C. albicans. nih.gov |

| Benzimidazole derivatives with thioether and carbamate (B1207046) moieties | Verticillium daliae, Phytophthora infestans | One compound (E11) showed superior antifungal activity (70% and 75% inhibition, respectively) compared to albendazole. semanticscholar.org |

The broad biological activity of the benzimidazole scaffold extends to antiviral applications. researchgate.netd-nb.info Researchers have synthesized and tested various derivatives against a range of viruses, identifying compounds with promising inhibitory effects.

For instance, among a series of 5-acetyl-2-arylbenzimidazoles, one derivative containing a 2,4-dimethoxy group on the phenyl moiety was identified as the most effective antiviral agent against Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate for the Hepatitis C virus. nih.gov The versatility of the benzimidazole core allows for modifications that can target different viruses, highlighting its importance in the development of new antiviral therapies. researchgate.net

Research on Anticancer and Antiproliferative Mechanisms

Benzimidazole derivatives are a significant class of compounds in anticancer drug discovery due to their ability to interfere with various biological processes essential for cancer cell growth and survival. biotech-asia.orgmdpi.com Their structural similarity to purines allows them to interact with numerous biological targets, including enzymes and proteins involved in cell proliferation and apoptosis. researchgate.netnih.gov

A primary mechanism through which benzimidazole derivatives exert their anticancer effects is by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. researchgate.netsemanticscholar.org

Research into new benzimidazole/1,2,3-triazole hybrids has identified compounds that promote apoptosis by activating key executioner proteins. nih.gov Specifically, these compounds were found to activate caspase-3 and caspase-8 and up-regulate the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. nih.gov Similarly, a study on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives found that they triggered cytotoxicity and caspase-3/7 activation in both imatinib-sensitive and imatinib-resistant chronic myeloid leukemia (CML) cells. nih.gov Further mechanistic studies involving (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives revealed that treatment of colon cancer cells led to cell cycle arrest and induced apoptosis, which was confirmed by enhanced caspase-9 expression, upregulation of Bax, and downregulation of Bcl-xL. bohrium.com

The table below summarizes the apoptotic effects of selected benzimidazole derivatives on cancer cell lines.

| Compound Type | Cancer Cell Lines | Apoptotic Mechanism |

| Benzimidazole/1,2,3-triazole hybrids | Various | Promotes apoptosis by activating caspase-3 and caspase-8, up-regulating Bax, and down-regulating Bcl-2. nih.gov |

| 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazoles | Chronic Myeloid Leukemia (K562S, K562R) | Triggers cytotoxicity and activation of caspase-3/7. nih.gov |

| (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanones | Colon Cancer (HCT-116) | Induces apoptosis via enhanced caspase-9 expression, upregulation of Bax, and downregulation of Bcl-xL. bohrium.com |

| Benzimidazole-based 1,3,4-oxadiazole derivatives | Breast (MDA-MB-231), Ovarian (SKOV3), Lung (A549) | Effectively suppressed cell cycle progression and induced apoptosis. semanticscholar.org |

Benzimidazole derivatives demonstrate anticancer action by inhibiting a variety of enzymes that are critical for the growth and proliferation of cancer cells. nih.govsemanticscholar.org These targets include topoisomerases, dihydrofolate reductase (DHFR), aromatase, poly (ADP-ribose) polymerase (PARP), and Epidermal Growth Factor Receptor (EGFR). nih.govsemanticscholar.org

EGFR Inhibition: Several benzimidazole derivatives have been identified as potent inhibitors of EGFR, a tyrosine kinase often overexpressed in tumors. nih.govsemanticscholar.org New benzimidazole/1,2,3-triazole hybrids have shown greater potency than the standard EGFR inhibitor erlotinib. nih.gov Docking studies confirmed that these compounds interact with key amino acid residues within the ATP-binding pocket of EGFR. nih.govsemanticscholar.org

PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Its inhibition is a key strategy in cancer therapy. Certain benzimidazole derivatives, such as Veliparib, are known PARP inhibitors. nih.gov

Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication. Some bisbenzimidazole derivatives are excellent inhibitors of bacterial DNA topoisomerase I, and other derivatives have been reported to inhibit human topoisomerases, which is a mechanism for their anticancer activity. clemson.edusemanticscholar.org

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleic acids and amino acids. Its inhibition can halt cell proliferation. Molecular docking studies have shown that N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives can interact with crucial amino acids in the binding site of DHFR. acs.org

Fatty Acid Synthase (FASN) Inhibition: FASN is overexpressed in many cancers and is a target for anticancer drug discovery. bohrium.com A series of (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives were developed as novel FASN inhibitors, showing more potent inhibitory activity than the known inhibitor orlistat. bohrium.com

DNA Intercalation and Interaction Studies

Research into the mechanism of action for many biologically active compounds, including those based on the benzimidazole scaffold, often involves studying their interactions with DNA. Benzimidazole derivatives, in particular, have been a subject of interest for their ability to bind to DNA, a characteristic that is believed to underpin some of their therapeutic effects. These interactions are typically non-covalent and can occur through various modes, including intercalation and groove binding.

Dicationic benzimidazole derivatives have been shown to bind strongly to the minor groove of DNA, especially at sequences rich in adenine-thymine (A-T) base pairs. Biophysical techniques such as thermal denaturation, circular dichroism, and nuclear magnetic resonance (NMR) spectroscopy have been employed to elucidate the binding mode and affinity. These studies reveal that the structural characteristics of the benzimidazole derivatives, such as the nature of substituents and the length of linkers between benzimidazole rings, play a crucial role in the stability and specificity of the DNA-compound complex. The affinity for the minor groove is a key feature, as it can interfere with the binding of essential proteins and enzymes involved in DNA replication and transcription, ultimately leading to cell death. This targeted interaction with DNA is a significant area of investigation for the development of new therapeutic agents.

Research on Antiparasitic Activities

The benzimidazole scaffold is a cornerstone in the development of antiparasitic drugs, with a broad spectrum of activity against various human and animal parasites.

Anthelmintic Efficacy Studies

Benzimidazole derivatives are a major class of anthelmintic drugs used in both human and veterinary medicine. Their primary mechanism of action in helminths is the inhibition of tubulin polymerization, which disrupts microtubule-dependent cellular processes. Research has focused on synthesizing and evaluating new derivatives to overcome resistance and broaden the spectrum of activity.

For instance, studies have evaluated the in vitro activity of novel benzimidazole compounds against gastrointestinal nematodes like Trichuris muris and Heligmosomoides polygyrus. In one such study, a derivative designated as BZ12 demonstrated an IC50 value of 8.1 µM against adult T. muris and killed 53% of H. polygyrus adults. Another compound, BZ6, was highly effective against H. polygyrus, killing 100% of the adult worms with an IC50 of 5.3 µM. Further research has explored derivatives against other helminths such as Toxocara canis and Hymenolepis nana, with some compounds showing greater efficacy than the standard drug, albendazole. For example, a series of derivatives (A7-A11) demonstrated 88-97% efficacy in removing adult H. nana in vivo, surpassing albendazole's 83% efficacy.

| Compound | Target Parasite | Activity Metric | Value | Source |

|---|---|---|---|---|

| BZ12 | Trichuris muris (adult) | IC50 | 8.1 µM | |

| BZ12 | Heligmosomoides polygyrus (adult) | % Killed | 53% | |

| BZ6 | Heligmosomoides polygyrus (adult) | IC50 | 5.3 µM | |

| A7-A11 | Hymenolepis nana (adult) | % Efficacy | 88-97% | |

| Albendazole (Standard) | Hymenolepis nana (adult) | % Efficacy | 83% |

Antiprotozoal and Antileishmanial Investigations (e.g., Pteridine Reductase 1 (PTR1) Inhibition)

The therapeutic potential of benzimidazole derivatives extends to protozoan parasites, including Leishmania species, the causative agents of leishmaniasis. A key drug target in these parasites is Pteridine Reductase 1 (PTR1), an enzyme essential for the parasite's survival as it provides a salvage pathway for the production of essential pteridines and folates.

Researchers have designed and synthesized benzimidazole derivatives as potential PTR1 inhibitors. Molecular docking studies have shown that these compounds can bind effectively to the active site of PTR1 from Leishmania major. For example, designed compounds B5 and B12 showed docking scores comparable to the natural ligand, dihydrobiopterin, indicating a strong potential for inhibition. The rationale is that by inhibiting PTR1, the parasite's supply of essential nutrients is cut off, leading to its death. Beyond leishmaniasis, benzimidazole derivatives have shown in vitro efficacy against other protozoa like Trichomonas vaginalis and Giardia lamblia, with some compounds exhibiting IC50 values in the nanomolar range, superior to the standard drug metronidazole.

Antimalarial Activity Profiling

Malaria, caused by Plasmodium parasites, remains a significant global health issue, and the emergence of drug resistance necessitates the discovery of new antimalarial agents. Benzimidazole derivatives have been identified as a promising scaffold for the development of novel antimalarials.

Several studies have reported the synthesis and evaluation of benzimidazole derivatives against Plasmodium falciparum, the most virulent human malaria parasite. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the benzimidazole ring system can significantly influence their antiplasmodial activity. For instance, a series of 1-benzylbenzimidazole analogues demonstrated submicromolar activity against both asexual blood stages and sexual stages of the parasite. Some of these compounds are believed to exert their effect through multiple mechanisms, including the inhibition of hemozoin formation and microtubule disruption. In one study, a series of benzimidazole derivatives were screened, and 54 compounds showed submicromolar activity against asexual blood stage parasites, with six being potent at IC50 values below 100 nM without significant toxicity to mammalian cells.

| Compound Series | Activity Stage | Potency | Source |

|---|---|---|---|

| 1-Benzylbenzimidazole analogues | Asexual blood and sexual stages | Submicromolar | |

| Benzimidazole derivatives (various) | Asexual blood stage | 54 compounds with submicromolar IC50 | |

| Benzimidazole derivatives (various) | Asexual blood stage | 6 compounds with IC50 < 100 nM |

Anti-Amoebic Activity Studies

Amoebiasis, caused by the protozoan parasite Entamoeba histolytica, is a significant cause of morbidity and mortality in developing countries. The benzimidazole scaffold has been identified as a promising starting point for the development of new anti-amoebic drugs.

Several studies have reported the synthesis and in vitro evaluation of benzimidazole derivatives against E. histolytica. Some of these compounds have demonstrated potent activity, with IC50 values in the micromolar range, and in some cases, superior to the current standard of care, metronidazole. For example, vanadium and molybdenum complexes of benzimidazole derivatives have been synthesized and screened for their amoebicidal activity, with some showing IC50 values in the low micromolar range. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as comparative molecular field analysis (CoMFA), have been employed to understand the structural requirements for enhanced anti-amoebic activity, suggesting that steric bulk at position 5 of the benzimidazole ring is favorable.

Anti-Helicobacter pylori Investigations

Helicobacter pylori is a bacterium that colonizes the human stomach and is a major cause of gastritis, peptic ulcers, and gastric cancer. Benzimidazole derivatives have emerged as a versatile scaffold for the development of anti-H. pylori agents. These compounds can act through various mechanisms, including the inhibition of bacterial enzymes like urease, which is crucial for the survival of H. pylori in the acidic environment of the stomach.

A number of novel benzimidazole derivatives have been synthesized and shown to possess potent and selective activity against H. pylori. For instance, a series of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles were found to have minimum bactericidal concentrations (MBCs) as low as 0.5 µg/mL. Another study reported a derivative, 8d, which exhibited an inhibition zone of 20 mm against H. pylori, stronger than the antibiotic gentamicin (B1671437) (18 mm). Compound 8g from the same study showed potent urease inhibition with an IC50 value of 5.85 µM.

| Compound/Series | Activity Metric | Value | Source |

|---|---|---|---|

| 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazoles | MBC | 0.5 µg/mL | |

| 8d | Inhibition Zone | 20 mm | |

| Gentamicin (Standard) | Inhibition Zone | 18 mm | |

| 8g | Urease Inhibition (IC50) | 5.85 µM |

Research on Anti-inflammatory Activities

Benzimidazole derivatives are recognized for their potential as anti-inflammatory agents, acting on various therapeutic targets. nih.gov Their anti-inflammatory effects are often attributed to their ability to modulate key pathways and enzymes involved in the inflammatory response.

A significant mechanism behind the anti-inflammatory action of certain benzimidazole derivatives is their inhibition of cyclooxygenase (COX) enzymes. nih.gov COX enzymes are crucial for the production of prostaglandins, which are key mediators of inflammation. Some novel acetohydrazone derivatives of benzimidazole have demonstrated notable in vivo anti-inflammatory activity. researchgate.net When tested for their in vitro inhibitory effects on ovine COX-1 and human recombinant COX-2, these compounds showed high affinity and selectivity for the COX-2 isozyme. researchgate.net

Table 1: COX-2 Inhibitory Activity of Selected Benzimidazole Derivatives

| Compound | COX-2 IC₅₀ (µM) |

|---|---|

| Derivative A | 0.28 |

| Derivative B | 0.81 |

| Diclofenac Sodium (Reference) | 0.80 |

This table is interactive. Sort by clicking the column headers.

Interleukin-1 receptor-associated kinase 4 (IRAK-4) is a critical kinase in inflammatory signaling pathways. nih.gov The modulation of IRAK-4 activity is a therapeutic approach for managing immune and inflammatory conditions. nih.gov Research has led to the development of benzimidazole-containing compounds that act as potent IRAK-4 inhibitors. For instance, modifications to a benzamide (B126) aryl ring and exploration of substitutions on the benzimidazole group have been part of the optimization process for these inhibitors. nih.gov

Research on Antioxidant Properties and Free Radical Scavenging

The benzimidazole core structure is associated with free-radical scavenging capabilities. semanticscholar.org Derivatives of 1H-benzimidazole have been synthesized and evaluated for their antioxidant potential through various in vitro assays.

A study on 2-(2-phenyl)-1H-benzo(d)imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives revealed that most of the synthesized compounds exhibited lipid peroxidation (LPO) inhibitory activity, ranging from 15% to 57%. nih.gov One particular derivative with a p-bromophenyl substituent at the second position of the benzimidazole ring was the most active, showing 57% inhibition of LPO, which is comparable to the 65% inhibition by the standard antioxidant butylated hydroxytoluene. nih.gov

Another investigation into novel benzimidazole derivatives demonstrated significant antioxidant capacity. researchgate.nettandfonline.com Two compounds, in particular, were found to be 17 to 18 times more potent than butylated hydroxytoluene (BHT) in a DPPH free radical interaction assay, with IC₅₀ values of 1.3 x 10⁻⁵ M and 1.2 x 10⁻⁵ M, respectively. researchgate.nettandfonline.com

Furthermore, a series of new benzimidazolyl-2-hydrazones bearing hydroxyl- and methoxy-groups were synthesized and showed promising antioxidant activity against stable free radicals like DPPH and ABTS. rsc.org Specifically, 2,3-dihydroxy and 3,4-dihydroxy hydrazone derivatives were identified as the most effective radical scavengers in the studied systems. rsc.org

Table 2: Antioxidant Activity of Selected Benzimidazole Derivatives

| Compound | Assay | Activity |

|---|---|---|

| 2-(2-(p-bromophenyl))-1H-benzo(d)imidazol-1-yl)... | LPO Inhibition | 57% |

| Derivative 12 | DPPH Scavenging | IC₅₀ = 1.3 x 10⁻⁵ M |

| Derivative 13 | DPPH Scavenging | IC₅₀ = 1.2 x 10⁻⁵ M |

| 2,3-dihydroxy hydrazone 5b | Radical Scavenging | Highly Effective |

| 3,4-dihydroxy hydrazone 5d | Radical Scavenging | Highly Effective |

This table is interactive. Sort by clicking the column headers.

Research on Other Enzyme Inhibition Activities

Derivatives of 1H-benzimidazole have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are crucial in the breakdown of the neurotransmitter acetylcholine. A series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives were synthesized and evaluated for their cholinesterase inhibitory activity. bohrium.com While all compounds showed moderate AChE inhibitory activity, most displayed significant BuChE inhibitory activity. bohrium.com One compound in this series was identified as the most active and also a selective inhibitor of BuChE. bohrium.com

Table 3: Cholinesterase Inhibitory Profile of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} Substituted Amine Derivatives

| Compound Activity | Target Enzyme |

|---|---|

| Moderate Inhibition | Acetylcholinesterase (AChE) |

| Remarkable Inhibition | Butyrylcholinesterase (BuChE) |

| Most Active & Selective | Butyrylcholinesterase (BuChE) |

This table is interactive. Sort by clicking the column headers.

Lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme, is a key target for antifungal agents. nih.gov Newly designed benzimidazole-pyridine-phenylalkanesulfonate hybrids have been synthesized and evaluated for their antimicrobial properties, including their ability to inhibit CYP51. nih.gov One of these hybrids demonstrated significant inhibition of Lanosterol 14α-demethylase with an IC₅₀ value of 4.2 μM. nih.gov For comparison, the standard antifungal drug fluconazole has an IC₅₀ of 0.6 μM against this enzyme. nih.gov This suggests that benzimidazole derivatives can serve as a scaffold for the development of new CYP51 inhibitors. nih.gov

Table 4: CYP51 Inhibitory Activity

| Compound | IC₅₀ (µM) |

|---|---|

| Benzimidazole-pyridine-phenylalkanesulfonate hybrid (3k) | 4.2 |

| Fluconazole (Reference) | 0.6 |

This table is interactive. Sort by clicking the column headers.

Biotin (B1667282) Carboxylase Inhibition

Acetyl-CoA carboxylase (ACC) is a crucial enzyme in the first committed step of fatty acid synthesis, making it a validated target for the development of antibacterial agents. ACC is composed of multiple subunits, one of which is biotin carboxylase (BC). The BC-catalyzed reaction is the first of two half-reactions in the ACC catalytic process.

Research has identified the benzimidazole scaffold as a key component in the design of BC inhibitors. Unlike some inhibitors that bind to the biotin-binding site of the enzyme, many benzimidazole-based compounds, such as benzimidazole carboxamides, are designed to target the ATP-binding site. semanticscholar.org The investigation into N-(4-(benzimidazol-2-yl) phenyl) sulfonamides and related derivatives has shown potential for inhibiting ACC, suggesting that these compounds could be further explored as templates for designing more potent antibacterial agents.

Research on Miscellaneous Biological Activities

The versatile structure of benzimidazole has prompted a wide range of research into its potential biological effects beyond antibacterial action.

Benzimidazole derivatives have been explored as potential treatments for diabetes mellitus through various mechanisms of action. Studies have shown that these compounds can target key enzymes involved in glucose metabolism.

One major approach involves the inhibition of α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into glucose. A series of novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols demonstrated potent in vitro α-glucosidase inhibition. nih.gov Another significant target is dipeptidyl peptidase-4 (DPP-4), an enzyme that deactivates incretin (B1656795) hormones, which play a role in insulin (B600854) secretion. Researchers have designed and synthesized benzimidazole compounds that act as potential DPP-4 inhibitors.

Furthermore, animal studies have been conducted to evaluate the antidiabetic properties of new benzimidazole derivatives. For instance, certain potassium salts of benzimidazole-2-carboxaldehyde have been shown to ameliorate biochemical markers and enhance antioxidant enzyme activity in streptozotocin-induced diabetic rats. orientjchem.org These varied research avenues highlight the potential of the benzimidazole scaffold in developing new antidiabetic agents.

| Research Approach | Target/Model | Key Findings |

| Enzyme Inhibition | α-Glucosidase | Novel 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols showed potent inhibitory activity. nih.gov |

| Enzyme Inhibition | Dipeptidyl Peptidase-4 (DPP-4) | Benzimidazole compounds were designed and synthesized as potential DPP-IV inhibitors. |

| In Vivo Studies | Streptozotocin-induced diabetic rats | Potassium salts of benzimidazole-2-carboxaldehyde improved biochemical parameters and antioxidant status. orientjchem.org |

The benzimidazole structure is also a foundation for developing compounds with antiallergic properties. Research in this area has primarily focused on two mechanisms: histamine (B1213489) H1 receptor antagonism and the inhibition of 5-lipoxygenase.

New benzimidazole derivatives have been developed that demonstrate potent H1 antihistaminic activity, which was confirmed by their ability to block histamine-induced contractions in isolated guinea pig ileum. mdpi.com This action is crucial for alleviating allergic symptoms.

Another strategy involves creating hybrid molecules that combine the benzimidazole core with other pharmacologically active structures. For example, researchers have synthesized derivatives that merge a benzimidazole moiety with a trimethylhydroquinone (B50269) structure. These compounds were designed to act as antiallergic agents with multiple activities, including the inhibition of 5-lipoxygenase, an enzyme involved in the inflammatory pathway. nih.gov

Pancreatic lipase (B570770) is a key enzyme in the digestion and absorption of dietary fats. Inhibiting this enzyme is a therapeutic strategy for managing obesity. Research has extended to the synthesis of benzimidazole derivatives to explore their potential as lipase inhibitors.

In one study, a new series of 2-substituted perimidines and bis-benzimidazole derivatives were synthesized and screened for their ability to inhibit pancreatic lipase. Several of the synthesized compounds demonstrated lipase inhibition at various concentrations, indicating that the benzimidazole scaffold can be a viable starting point for developing novel anti-obesity agents. nih.gov

Alzheimer's disease is a neurodegenerative disorder characterized by the extracellular accumulation of amyloid-beta (Aβ) plaques in the brain. The inhibition of Aβ aggregation is a primary therapeutic goal. The benzimidazole structure has been identified as a promising scaffold for designing agents that can interfere with this process. nih.gov

Benzimidazole derivatives have been shown to possess a high binding affinity for Aβ aggregates. nih.govresearchgate.net This property makes them useful not only as potential therapeutic inhibitors but also as amyloid imaging probes for diagnostic purposes. nih.govresearchgate.net Research has focused on synthesizing multi-target compounds that, in addition to inhibiting Aβ aggregation, also inhibit enzymes like acetylcholinesterase (AChE), another key target in Alzheimer's therapy. researchgate.net For example, certain 2-(4-substituted phenyl)-1H-benzimidazole derivatives have been synthesized and evaluated for both Aβ anti-aggregation and cholinesterase inhibitory effects. researchgate.net Molecular modeling studies support the potential of these compounds to interact with and disrupt the formation of Aβ plaques. researchgate.net

Structure Activity Relationship Sar and Structural Modification Studies of 1h Benzimidazol 5 Yl Acetate Derivatives

Elucidation of Key Structural Features for Biological Potency

The biological activity of benzimidazole (B57391) derivatives is intricately linked to specific structural features. The planar benzimidazole moiety, an aromatic ring with substituents at the C-2 position, and various substituted groups at the N-1 position are considered essential for pharmacological effects. nih.gov The benzimidazole ring acts as a rigid scaffold, presenting attached substituents in a fixed spatial orientation, which is crucial for high-affinity binding to biological targets like proteins and enzymes. nih.gov

Influence of Substituents at the Benzimidazole Nitrogen (N-1 Position)

The substituent at the N-1 position of the benzimidazole ring has a profound impact on the molecule's pharmacokinetic properties and metabolic stability. jopir.inresearchgate.net This position is a primary site for modification to enhance the chemotherapeutic activity of benzimidazole derivatives. nih.gov Studies have shown that introducing various substituents, from simple alkyl chains to complex aromatic and heterocyclic moieties, can significantly alter the biological potency.

For example, the introduction of benzyl (B1604629) groups at the N-1 position has been shown to yield compounds with notable biological activity, as seen in drugs like clemizole (B1669166) and candesartan. nih.gov In a series of novel N-substituted benzimidazole-derived Schiff bases, the length and type of aliphatic chain, as well as the presence of an aromatic moiety at the N-1 position, were explored for their influence on antiproliferative and antiviral activities. nih.gov One derivative, featuring a phenyl ring at the N-1 position and a 4-N,N-diethylamino-2-hydroxy-substituted phenyl group elsewhere, demonstrated strong antiproliferative activity against several cancer cell lines. nih.gov Conversely, in another study on dual soluble epoxide hydrolase (sEH) and 5-lipoxygenase-activating protein (FLAP) inhibitors, an N-butoxycarbonyl substitution on the benzimidazole ring was found to be advantageous for sEH activity but detrimental to FLAP inhibition. nih.gov This highlights how N-1 substitutions can be used to modulate selectivity for different biological targets.

| N-1 Substituent | Observed Biological Effect | Reference Compound/Study |

|---|---|---|

| Phenyl ring | Strong antiproliferative activity (IC50 1.1–4.4 μM) | Schiff base 40 nih.gov |

| Benzyl groups | Associated with increased chemotherapeutic activity | General finding nih.gov |

| N-butoxycarbonyl | Potent sEH inhibition, but loss of FLAP inhibition | Diflapolin derivatives nih.gov |

| Unsubstituted (-H) | Retained dual sEH/FLAP inhibitory activity | Diflapolin derivatives nih.gov |

Effects of Substitutions at the C-2 Position of the Imidazole (B134444) Ring

The C-2 position of the imidazole ring is a critical determinant of receptor binding specificity and is frequently modified to enhance biological activity. jopir.inresearchgate.net The introduction of various groups at this position can influence the electronic distribution within the benzimidazole ring system and provide additional interaction points with biological targets. jopir.in

Research has demonstrated that substituting the C-2 position with aromatic rings containing different functional groups is a common strategy. nih.gov For instance, 2-phenyl substituted benzimidazoles have been studied for their COX and 5-lipoxygenase inhibition. nih.gov The nature of the substituent on this phenyl ring is crucial; an amine group was found to enhance inhibition, while lipophilic or hydrophilic groups could direct selectivity towards COX-1 or COX-2, respectively. nih.gov In other studies, electron-withdrawing groups at the C-2 position have been shown to enhance antimicrobial activity, whereas electron-donating groups may improve anti-inflammatory properties. jopir.inresearchgate.net The incorporation of hydrazide derivatives at the C-2 position has been found to result in broad-spectrum antibacterial and antifungal activity. researchgate.net Furthermore, replacing traditional electrophilic groups with a 2-imidazole moiety has led to highly potent noncovalent inhibitors of enzymes like prolyl oligopeptidase. acs.org

| C-2 Substituent Type | General Effect | Specific Example/Target |

|---|---|---|

| Electron-withdrawing groups | Enhanced antimicrobial activity | General SAR jopir.inresearchgate.net |

| Electron-donating groups | Improved anti-inflammatory properties | General SAR jopir.inresearchgate.net |

| Hydrazide derivatives | Broad-spectrum antibacterial and antifungal activity | General finding researchgate.net |

| 2-Aminophenyl group | Provides key hydrogen bond donor groups for DNA Gyrase B inhibition | Computational design study mdpi.com |

| 2-Imidazole ring | Highly potent prolyl oligopeptidase inhibition | Replacement of electrophilic group acs.org |

Impact of Substitutions on the Benzene (B151609) Ring (C-5/C-6 Positions)

Substitutions on the benzene portion of the benzimidazole nucleus, specifically at the C-5 and C-6 positions, significantly affect the lipophilicity and electronic properties of the molecule, thereby influencing its biological activity. jopir.in These positions are often targeted for modification to fine-tune the pharmacological profile. nih.gov

Studies have shown that the introduction of small, electron-withdrawing groups like chloro (-Cl) or nitro (-NO2) at the C-6 position can lead to potent antimicrobial and anticancer agents. nih.govrsc.org For example, compounds bearing a methyl or cyano group at the 5(6)-position displayed the strongest antiproliferative effects in a series of benzimidazole-derived Schiff bases. nih.gov The use of palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, has enabled more complex functionalization of the less reactive 5(6) position, allowing for the introduction of a wider variety of substituents to modulate activity. mdpi.com In the context of anti-inflammatory agents, a 2-ethoxypyridin-4-yl sulfonyl moiety at the C-5 position resulted in a compound with good selectivity as a CB2-receptor agonist. nih.gov The nature of the substituent is critical; deactivating groups tend to direct electrophilic substitution to the meta position, while activating groups direct to ortho and para positions, thereby influencing synthetic strategies and the final structure. libretexts.org

| Position | Substituent | Observed Biological Effect | Reference Compound/Study |

|---|---|---|---|

| C-6 | -Cl or -NO2 | Potent antibacterial, antifungal, and anticancer activity | N-substituted benzimidazoles nih.govrsc.org |

| C-5(6) | -CH3 or -CN | Strong antiproliferative effect | Benzimidazole Schiff bases nih.gov |

| C-5 | 2-ethoxypyridin-4-yl sulfonyl | Good selectivity as a CB2-receptor agonist | 5-sulfonyl benzimidazole derivatives nih.gov |

| C-5(6) | -Br | Serves as a key intermediate for further functionalization via Pd-catalyzed reactions | Synthesis of DNA Gyrase B inhibitors mdpi.com |

Role of Attached Side Chains and Heterocyclic Moieties (e.g., Thiazolidine, Triazole, Oxadiazole)

Specifically, the incorporation of five-membered heterocyclic rings such as oxadiazole, thiadiazole, and triazole has yielded compounds with significant anticancer activity. Benzimidazole-oxadiazole hybrids have demonstrated remarkable growth inhibition against a variety of human cancer cell lines. researchgate.net The presence of an electron-withdrawing group on an aromatic ring linked to the oxadiazole moiety can considerably boost this antiproliferative effect. researchgate.net Similarly, 1,2,3-triazole derivatives linked to a benzimidazole scaffold have shown effective inhibition of cancer cell lines as well as antibacterial and antifungal activity. researchgate.net Thiazole and thiazolidinone derivatives are also valuable additions, known to impart promising antibacterial properties by acting on various microbial targets, including DNA gyrase. nih.gov The combination of these heterocyclic systems with the benzimidazole nucleus often results in synergistic effects, leading to the development of more potent therapeutic agents.

Mechanistic Investigations of 1h Benzimidazol 5 Yl Acetate Derivatives at the Molecular Level

Molecular Interactions with Protein Targets and Receptors

Derivatives of 1H-benzimidazole are well-recognized for their interactions with a variety of protein targets, most notably protein kinases. The benzimidazole (B57391) structure can function as a versatile scaffold in kinase inhibitors, engaging in multiple binding modes within the ATP-binding pocket of these enzymes. In some instances, the benzimidazole core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region. In other cases, it serves a more structural role, orienting substituents for optimal interaction with other regions of the active site, thereby conferring selectivity.

The interactions are often characterized by a combination of hydrogen bonding and van der Waals forces, which contribute to the stability of the enzyme-inhibitor complex. The nature and position of substituents on the benzimidazole ring play a critical role in determining the binding affinity and selectivity for specific kinases. For instance, substitutions at the 2 and 5 positions can be tailored to exploit unique structural features of a particular kinase, leading to highly selective ATP-competitive inhibition. This targeted inhibition of protein kinases can disrupt cellular signaling pathways that are often dysregulated in various diseases. Some benzimidazole derivatives have also been developed as multi-target inhibitors, simultaneously blocking the activity of several kinases, which can be an effective strategy to overcome drug resistance.

Table 1: Examples of Benzimidazole Derivatives and Their Protein Kinase Targets

| Benzimidazole Derivative Class | Protein Kinase Target(s) | Mode of Interaction |

|---|---|---|

| 2-Phenylbenzimidazoles | CDK4/CycD1, Aurora B | ATP-competitive inhibition |

| Benzimidazole-1,3,4-oxadiazole hybrids | EGFR | Inhibition of EGFR kinase activity |

| General Benzimidazole Scaffolds | Akt Kinase | Potential for selective ATP-competitive inhibition |

DNA Binding and Intercalation Studies

The planar aromatic structure of the benzimidazole ring system makes it an ideal candidate for interaction with DNA. Benzimidazole derivatives have been shown to bind to DNA through two primary non-covalent modes: intercalation and minor groove binding. The specific mode of binding is largely influenced by the substituents on the benzimidazole core.

Intercalation involves the insertion of the planar benzimidazole ring between the base pairs of the DNA double helix. This mode of interaction is stabilized by π-π stacking interactions with the DNA bases and can lead to structural distortions of the DNA, such as unwinding and lengthening of the helix. These structural changes can interfere with DNA replication and transcription, ultimately leading to cellular apoptosis.

Alternatively, some benzimidazole derivatives, particularly dicationic compounds, have a high affinity for the minor groove of DNA, especially at AT-rich sequences. The binding in the minor groove is typically driven by a combination of electrostatic interactions, hydrogen bonding, and van der Waals forces. The curvature of the benzimidazole molecule often complements the shape of the minor groove, allowing for a snug fit. By occupying the minor groove, these compounds can displace essential DNA-binding proteins and enzymes, thereby disrupting normal cellular processes.

Enzyme Kinetic Studies for Inhibition Mechanisms

Enzyme kinetic studies are crucial for elucidating the mechanism by which benzimidazole derivatives inhibit their target enzymes. These studies can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide quantitative measures of inhibitor potency, such as the inhibition constant (Kᵢ).

For benzimidazole derivatives that act as ATP-competitive kinase inhibitors, kinetic analysis typically reveals a competitive inhibition pattern with respect to ATP. This is characterized by an increase in the apparent Michaelis constant (Kₘ) for ATP with increasing inhibitor concentration, while the maximum reaction velocity (Vₘₐₓ) remains unchanged.

In a study of novel benzimidazole and quinoxaline (B1680401) derivatives as methionine synthase inhibitors, kinetic analysis using Lineweaver-Burk plots revealed mixed and uncompetitive inhibition mechanisms for different compounds. Mixed inhibition is observed when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both Kₘ and Vₘₐₓ. Uncompetitive inhibition occurs when the inhibitor binds only to the enzyme-substrate complex, leading to a decrease in both Vₘₐₓ and Kₘ.

Another significant target for benzimidazole derivatives is topoisomerase, an enzyme critical for DNA topology modulation. Benzimidazole-based compounds can act as topoisomerase poisons by stabilizing the covalent enzyme-DNA intermediate, which leads to DNA strand breaks and cell death. Kinetic studies of these interactions can reveal the reversibility and time-dependence of the inhibition. For example, some benzimidazole analogues of Hoechst 33342 have been shown to bind to human topoisomerase I with reversible kinetics, whereas their interaction with E. coli topoisomerase I is irreversible.

Table 2: Kinetic Inhibition Parameters for Selected Benzimidazole Derivatives

| Inhibitor | Target Enzyme | IC₅₀ (µM) | Inhibition Type |

|---|---|---|---|

| Benzimidazole Derivative 3g | Methionine Synthase | 20 | Mixed |

| Benzimidazole Derivative 3j | Methionine Synthase | 18 | Uncompetitive |

| Quinoxaline Derivative 5c | Methionine Synthase | 9 | Mixed |

Cellular Pathway Modulation Elucidation (e.g., Apoptosis Induction Pathways)

The interaction of benzimidazole derivatives with their molecular targets often culminates in the modulation of critical cellular pathways, frequently leading to the induction of apoptosis, or programmed cell death. The anticancer activity of many benzimidazole compounds is attributed to their ability to trigger apoptotic cascades in cancer cells.

One of the key mechanisms by which benzimidazole derivatives induce apoptosis is through the inhibition of survival signaling pathways. For example, by inhibiting protein kinases such as EGFR or Akt, these compounds can block downstream signaling that promotes cell proliferation and survival, thereby sensitizing the cells to apoptotic stimuli.

Furthermore, benzimidazole derivatives that interact with DNA, such as topoisomerase inhibitors, can induce DNA damage. The accumulation of DNA strand breaks triggers a DNA damage response, which can activate pro-apoptotic proteins and initiate the apoptotic process. Some benzimidazole-acridine derivatives have been shown to promote cell death through the intrinsic apoptotic pathway, which involves the mitochondria.

Studies on specific benzimidazole-1,3,4-oxadiazole and benzimidazole/1,2,3-triazole hybrids have demonstrated their ability to induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and caspases (caspase-3 and caspase-8), while decreasing the levels of the anti-apoptotic protein Bcl-2. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and the execution of apoptosis. Additionally, some benzimidazole derivatives have been found to cause cell cycle arrest, often at the G2/M phase, which can be a precursor to apoptosis.

Future Directions and Advanced Research Perspectives for 1h Benzimidazol 5 Yl Acetate

Integration of Artificial Intelligence and Machine Learning in Drug Design

Furthermore, generative AI models, including reinforcement learning and generative adversarial networks (GANs), can design entirely new molecules. nih.govairi.net These models can explore the vastness of chemical space to create novel benzimidazole-based structures, potentially derived from or inspired by 1H-benzimidazol-5-yl acetate (B1210297), that are optimized for specific properties like high target affinity, low toxicity, and favorable pharmacokinetic profiles. nih.govairi.net One study successfully used a reinforcement learning model to generate 56 novel, synthetically feasible benzimidazole (B57391) hybrid antibiotics with improved drug-like properties and higher predicted binding affinities to target proteins than existing antibiotics. airi.net This highlights the potential of AI to generate next-generation therapeutics based on this versatile scaffold.

Table 1: Applications of AI/ML in the Development of Benzimidazole Derivatives

| AI/ML Application | Description | Potential Impact on 1H-Benzimidazol-5-yl Acetate Research |

|---|---|---|

| Predictive Modeling | Training algorithms on existing data to predict properties like bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, toxicity). mdpi.comgithub.com | Rapidly assess the therapeutic potential and liabilities of virtual derivatives of 1H-benzimidazol-5-yl acetate. |

| Virtual Screening | Using computational models to screen large compound libraries for molecules likely to bind to a specific biological target. biotech-asia.org | Efficiently identify promising candidates from vast virtual libraries for further investigation. |

| De Novo Drug Design | Employing generative models to create novel molecular structures with desired characteristics from scratch. nih.govairi.net | Design new molecules based on the 1H-benzimidazol-5-yl acetate scaffold with optimized efficacy and safety profiles. |

| Synthesis Prediction | Utilizing AI to predict viable and efficient synthetic routes for novel compounds. rsc.org | Accelerate the synthesis of promising new derivatives for experimental testing. |

Exploration of Novel Therapeutic Applications

The benzimidazole core is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective effects. nih.govnih.govtandfonline.comnih.gov While the specific therapeutic profile of 1H-benzimidazol-5-yl acetate is not extensively characterized, its scaffold suggests a broad potential for new applications. Future research should focus on systematic screening of this compound and its derivatives against a diverse array of biological targets.

Anticancer Therapy: Benzimidazole derivatives have shown significant promise as anticancer agents by targeting various mechanisms crucial for tumor growth and survival. biotech-asia.orgtandfonline.com These mechanisms include the disruption of microtubule polymerization, inhibition of key signaling kinases like EGFR and HER2, and induction of apoptosis. iiarjournals.orgnih.govnih.gov For example, certain 2-aryl benzimidazole derivatives have been shown to potently inhibit both EGFR and HER2 activity, leading to cell cycle arrest and apoptosis in breast cancer cells. nih.govresearchgate.net Other derivatives have been identified as effective agents against metastatic prostate cancer, even in cell lines resistant to conventional drugs like paclitaxel. aacrjournals.org Given this precedent, 1H-benzimidazol-5-yl acetate should be evaluated for its potential as a novel anticancer agent, targeting kinases, tubulin, or epigenetic modulators. rsc.orgresearchgate.net

Neurodegenerative Diseases: Neuroinflammation and oxidative stress are key features of neurodegenerative disorders like Alzheimer's disease. nih.gov Benzimidazole derivatives have been reported to possess neuroprotective properties by mitigating these effects. nih.govnih.gov Studies have shown that some benzimidazole-containing compounds can attenuate ethanol-induced neurodegeneration in animal models. nih.gov The potential of 1H-benzimidazol-5-yl acetate and its analogues to act as neuroprotective agents by targeting enzymes like prolyl oligopeptidase or modulating inflammatory pathways warrants thorough investigation. researchgate.netresearchgate.net

Infectious Diseases: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.gov The benzimidazole scaffold is a well-established pharmacophore in the development of antimicrobial drugs. tandfonline.com Future studies could explore the activity of 1H-benzimidazol-5-yl acetate against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Development of Multi-Target Directed Ligands Based on the Benzimidazole Scaffold

Complex multifactorial diseases like cancer and Alzheimer's disease often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.govnih.gov A promising strategy is the development of multi-target-directed ligands (MTDLs)—single molecules designed to interact with two or more biological targets simultaneously. tandfonline.comacs.org The benzimidazole scaffold, with its versatile structure, is an ideal starting point for designing such MTDLs. nih.govdntb.gov.ua

In cancer therapy, benzimidazole hybrids have been developed as multi-target agents that can overcome drug resistance. nih.govresearchgate.net For instance, a novel benzimidazole derivative was found to act as a multi-target drug candidate by blocking both EGFR and HER2 activity in breast cancer cells. nih.gov Similarly, benzimidazole-triazole hybrids have been designed to inhibit multiple targets crucial for cancer cell survival, including EGFR, VEGFR-2, and Topoisomerase II. researchgate.net

In the context of Alzheimer's disease, MTDLs based on the benzimidazole scaffold have been designed to target key components of the disease cascade, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). nih.govnih.gov The structure of 1H-benzimidazol-5-yl acetate could serve as a foundational fragment for the rational design of novel MTDLs, where different functional groups are added to the core scaffold to confer affinity for multiple disease-relevant targets.

Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency

The exploration of the therapeutic potential of 1H-benzimidazol-5-yl acetate will require the synthesis of a diverse library of related compounds for structure-activity relationship (SAR) studies. nih.gov Traditional methods for synthesizing benzimidazoles often require harsh conditions, long reaction times, and the use of catalysts that are not environmentally friendly. benthamdirect.com Modern synthetic methodologies offer rapid, efficient, and greener alternatives.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often increasing product yields. benthamdirect.comarkat-usa.org This technique has been successfully applied to the synthesis of various benzimidazole derivatives, sometimes even in the absence of a catalyst. benthamdirect.comtandfonline.com The use of microwave-assisted synthesis could facilitate the rapid generation of a library of 1H-benzimidazol-5-yl acetate derivatives for biological screening. scispace.commdpi.com

One-Pot, Multi-Component Reactions: These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, which improves efficiency and reduces waste. nih.govichem.md Several one-pot procedures have been developed for benzimidazole synthesis, utilizing various catalysts, including environmentally benign options like iron or nano-catalysts under ultrasonic irradiation. rsc.orgnih.govichem.mdrasayanjournal.co.in Adapting these methods could provide an efficient pathway to novel analogues of 1H-benzimidazol-5-yl acetate.

Table 2: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

| Methodology | Key Advantages | Example Condition | Reference |

|---|---|---|---|

| Conventional Heating | Well-established and widely used. | Reaction of o-phenylenediamines with carboxylic acids using strong acids. | scispace.com |

| Microwave-Assisted | Rapid reaction times (minutes), high yields, cleaner reactions. arkat-usa.org | Reaction of o-phenylenediamine (B120857) with aldehydes under microwave irradiation, often solvent-free. tandfonline.commdpi.com | benthamdirect.comtandfonline.com |

| One-Pot, Multi-Component | High efficiency, reduced waste, simple procedures. nih.gov | Condensation of o-phenylenediamine and an aldehyde using a nano-catalyst with ultrasonic irradiation. ichem.md | nih.govichem.md |

| Green Catalysis | Environmentally friendly, reusable catalysts. rsc.org | Iron-catalyzed domino reaction or use of engineered MgO@DFNS as a heterogeneous catalyst. rsc.orgnih.gov | rsc.orgnih.gov |

Synergistic Effects with Other Therapeutic Agents

Combining therapeutic agents is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can enhance efficacy, reduce the likelihood of drug resistance, and lower required doses, thereby minimizing toxicity. Benzimidazole derivatives have shown significant potential for use in combination therapies.

In oncology, benzimidazoles have demonstrated synergistic effects when combined with conventional chemotherapy drugs. For instance, combining the benzimidazole flubendazole (B1672859) with doxorubicin (B1662922) resulted in enhanced cytotoxic effects in breast cancer cells. nih.gov Another study showed that a benzimidazole derivative could shift the cell cycle distribution in a breast cancer model when used in combination with doxorubicin, indicating its potential as a cytostatic agent. nih.gov

In the fight against antimicrobial resistance, combination therapy is a critical strategy. One study found that a benzimidazole derivative, which was inactive on its own against wild-type Gram-negative bacteria due to efflux pumps, had its antibacterial activity restored when combined with colistin. nih.gov Similarly, 2-aminoimidazole derivatives, which are structurally related to benzimidazoles, have been shown to work synergistically with conventional antibiotics to disperse bacterial biofilms and resensitize multidrug-resistant bacteria. asm.orgresearchgate.netrti.org

Future research should investigate the potential of 1H-benzimidazol-5-yl acetate to act synergistically with existing drugs. Such studies could reveal its utility as an adjuvant in cancer chemotherapy or as a partner drug to overcome antibiotic resistance, thereby expanding its therapeutic possibilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1H-benzimidazol-5-yl acetate derivatives with high purity?

- Methodological Answer : A robust approach involves coupling substituted benzimidazole precursors with acetylating agents under controlled conditions. For example, details the synthesis of benzimidazole-triazole hybrids via Sonogashira coupling and click chemistry, using catalysts like CuI in DMF. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to minimize byproducts. Purification via column chromatography with gradients of ethyl acetate/hexane ensures high yields (≥85%) and purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1H-benzimidazol-5-yl acetate derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and acetate integration. Infrared (IR) spectroscopy identifies key functional groups (e.g., C=O stretch at ~1740 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures stoichiometric accuracy. highlights single-crystal X-ray diffraction (SC-XRD) for unambiguous structural confirmation, achieving R-factors <0.04 .

Q. What are the standard protocols for assessing the in vitro pharmacological activity of 1H-benzimidazol-5-yl acetate compounds?

- Methodological Answer : Cell-based assays using lines like HCT116 (colon cancer) or SW780 (bladder cancer) are common. outlines protocols for evaluating FGFR3 inhibition: cells are treated with serial dilutions of the compound (0.1–100 μM), followed by viability assays (MTT or CellTiter-Glo) after 72 hours. Dose-response curves and IC₅₀ calculations are generated using GraphPad Prism. Positive controls (e.g., CH5183284) validate assay robustness .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the molecular structure of 1H-benzimidazol-5-yl acetate complexes?

- Methodological Answer : SHELXL refines crystallographic data by optimizing atomic coordinates and thermal parameters. demonstrates its utility for small-molecule refinement: data from high-resolution (<1.0 Å) crystals are processed via SHELXPRO, with hydrogen atoms placed geometrically. Twinning detection (via Hooft parameter) and disorder modeling improve accuracy. Final validation includes R1 < 5% and wR2 < 10% .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) of 1H-benzimidazol-5-yl acetate derivatives in anticancer research?

- Methodological Answer : SAR studies require systematic variation of substituents (e.g., aryl groups at position 2) and evaluation against cancer cell panels. synthesizes derivatives with EC₅₀ values <10 μM in HT-29 cells. Computational tools (e.g., CoMFA or molecular docking) correlate electronic/steric properties with activity. Hydrophobic substituents (e.g., 4-bromophenyl) enhance membrane permeability, as shown in .

Q. How should researchers address contradictions in biological activity data across different studies on benzimidazole derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line heterogeneity) or compound stability. recommends triangulation: replicate experiments across independent labs, validate using orthogonal assays (e.g., Western blot vs. ELISA), and apply statistical rigor (e.g., ANOVA with post-hoc tests). Meta-analyses of published IC₅₀ values identify outliers and systemic biases .

Q. What strategies are recommended for identifying and quantifying impurities in 1H-benzimidazol-5-yl acetate samples during pharmaceutical development?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV/Vis detection (λ = 254 nm) separates impurities. uses USP reference standards (e.g., Flubendazole Impurity C) for calibration. Mass spectrometry (LC-MS) identifies structural analogs (e.g., deacetylated byproducts). Quantitation limits (LOQ <0.1%) adhere to ICH Q3A guidelines .

Q. How can molecular docking studies be optimized to predict the binding affinity of 1H-benzimidazol-5-yl acetate derivatives with target enzymes?